
Ethyl (chlorocarbonyl)diazene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (chlorocarbonyl)diazene-1-carboxylate is a chemical compound with the molecular formula C4H5ClN2O3 It is an ester derivative of diazene carboxylate, characterized by the presence of a chlorocarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (chlorocarbonyl)diazene-1-carboxylate can be synthesized through the reaction of ethyl diazoacetate with phosgene (carbonyl chloride). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
[ \text{C2H5N2CO2C2H5} + \text{COCl2} \rightarrow \text{C4H5ClN2O3} + \text{HCl} ]
The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the diazo compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity. The process is typically conducted in a closed system with appropriate ventilation and protective equipment.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (chlorocarbonyl)diazene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl (chlorocarbonyl)diazene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl (chlorocarbonyl)diazene-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing the compound to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Ethyl (chlorocarbonyl)diazene-1-carboxylate can be compared with similar compounds such as:
Ethyl diazoacetate: A precursor in the synthesis of this compound.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (bromocarbonyl)diazene-1-carboxylate: A bromine analog with similar reactivity but different halogen properties.
The uniqueness of this compound lies in its specific reactivity and the presence of the chlorocarbonyl group, which imparts distinct chemical properties compared to its analogs.
Propiedades
Número CAS |
82052-08-2 |
|---|---|
Fórmula molecular |
C4H5ClN2O3 |
Peso molecular |
164.55 g/mol |
Nombre IUPAC |
ethyl N-carbonochloridoyliminocarbamate |
InChI |
InChI=1S/C4H5ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3 |
Clave InChI |
YQTMHEKHHXCNPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N=NC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
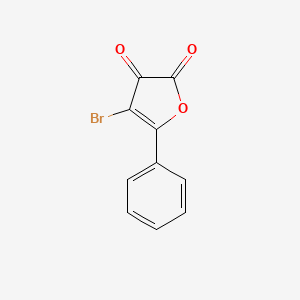

![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
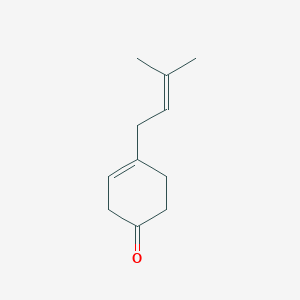

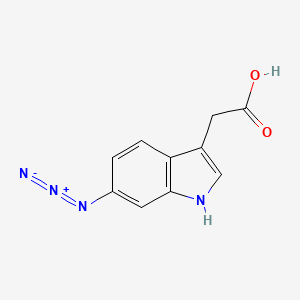
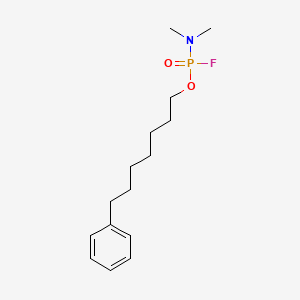
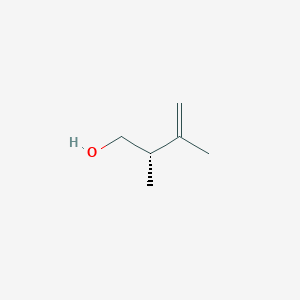


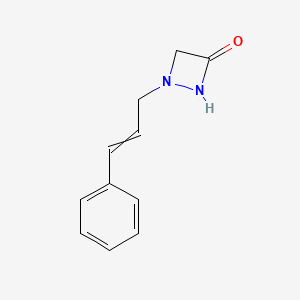
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
